Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716870
InChI: InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-11-8(14-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3
SMILES:
Molecular Formula: C9H12N2O2S
Molecular Weight: 212.27 g/mol

Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC17716870

Molecular Formula: C9H12N2O2S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
IUPAC Name methyl 2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-11-8(14-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3
Standard InChI Key PPPUGKPNVZOZTP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C(S1)C2CCNC2

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture combines a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) at position 5 with a pyrrolidine ring (a five-membered secondary amine) at position 2 . The methyl ester group at the 5-position of the thiazole ring enhances electrophilicity, facilitating nucleophilic substitution reactions. The pyrrolidine moiety contributes to conformational flexibility, enabling interactions with biological targets such as enzymes and receptors .

Key structural data from nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • The methyl ester group resonates as a singlet at 3.78–3.95 ppm in 1H^1\text{H}-NMR spectra .

  • Pyrrolidine protons appear as broad triplets: -CH2_2-CH2_2- at 2.05–2.08 ppm and -CH2_2NCH2_2- at 3.55–3.58 ppm .

  • Aromatic protons from substituents (e.g., benzoyl or furoyl groups) register between 6.65–7.99 ppm, depending on the electronic environment .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC9H13ClN2O2S\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight248.73 g/mol
SolubilityEnhanced in polar solvents (as hydrochloride salt)
Melting Point135–167°C (varies by derivative)

The hydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo assays. Derivatives with bulkier substituents (e.g., benzoyl or thienyl groups) exhibit higher melting points due to increased crystallinity .

Synthesis and Derivative Formation

General Synthetic Pathways

The synthesis typically involves multi-step reactions starting from 3-chloro-2,4-dioxo-butyric acid methyl ester or analogous precursors . A representative route includes:

  • Condensation: Reacting 3-chloro-4-(furan/thiophen-2-yl)-2,4-dioxobutyric acid methyl ester with pyrrolidinecarbothioamide in methanol under reflux .

  • Cyclization: Treating intermediates with hydrazine hydrate to form the thiazolo[4,5-d]pyridazinone core .

  • Salt Formation: Precipitation with hydrochloric acid yields the hydrochloride salt .

For example, methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (9a) is synthesized in 85% yield via condensation, followed by recrystallization from methanol .

Key Reaction Parameters

  • Temperature: Reflux conditions (70–80°C) optimize cyclization efficiency .

  • Solvent: Methanol and ethanol are preferred for their ability to dissolve both polar and non-polar intermediates .

  • Stoichiometry: A two-fold excess of hydrazine hydrate ensures complete ring closure .

Biological Activities and Mechanisms

Analgesic and Anti-Inflammatory Effects

Derivatives of methyl 2-(pyrrolidin-3-yl)-1,3-thiazole-5-carboxylate demonstrate significant in vivo analgesic activity in rodent models, reducing writhing responses by 40–60% at 50 mg/kg doses . Anti-inflammatory efficacy, measured via carrageenan-induced paw edema assays, shows 30–50% inhibition, comparable to ibuprofen . These effects are attributed to cyclooxygenase-2 (COX-2) inhibition and modulation of prostaglandin synthesis.

Anticancer Activity

Recent studies identify derivatives as HSET (KIFC1) inhibitors, inducing multipolar mitotic spindles in centrosome-amplified cancer cells . At nanomolar concentrations, these compounds trigger apoptosis in breast and lung cancer lines by disrupting microtubule dynamics . Structure-activity relationship (SAR) studies highlight the critical role of the methyl ester group in maintaining ATP-competitive binding .

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound’s scaffold serves as a versatile template for designing kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs . For instance:

  • HSET Inhibitors: Substituting the benzamido group enhances selectivity over Eg5 kinesin, reducing off-target effects .

  • Antimicrobial Derivatives: Introducing morpholine or piperidine rings improves pharmacokinetic profiles .

Comparative Analysis of Structural Analogs

CompoundKey ModificationBioactivity
Ethyl 4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylateEthyl ester substitutionSimilar COX-2 inhibition
N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamideSulfonamide linkageEnhanced antibacterial activity

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with DNA gyrase and tubulin could unveil novel targets for antibiotic and anticancer therapies . Computational docking studies paired with cryo-EM imaging are recommended to map binding sites .

Clinical Translation

Probing the hydrochloride salt’s bioavailability and toxicity in primate models is essential for preclinical development. Hybrid derivatives combining thiazole and pyrrolidine motifs with fluorinated groups may improve blood-brain barrier penetration for CNS applications .

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